molecular formula C10H13NO2 B13330932 2-Methyl-4-(oxetan-3-ylamino)phenol

2-Methyl-4-(oxetan-3-ylamino)phenol

Cat. No.: B13330932
M. Wt: 179.22 g/mol
InChI Key: HPAULUXNZFNXKG-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxetan-3-ylamino)phenol is an organic compound featuring a phenol group substituted with a methyl group and an oxetane ring. The presence of the oxetane ring, a four-membered cyclic ether, imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxetan-3-ylamino)phenol typically involves the cyclization of precursor compounds. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with phenols to yield the desired oxetane derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxetan-3-ylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxetane ring can be reduced under specific conditions.

    Substitution: The methyl and oxetane groups can participate in substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced oxetane derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxetan-3-ylamino)phenol involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, influencing the compound’s binding affinity to biological targets. This interaction can disrupt protein functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(oxetan-3-ylamino)phenol is unique due to the combination of the phenol group, methyl substitution, and oxetane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-4-(oxetan-3-ylamino)phenol

InChI

InChI=1S/C10H13NO2/c1-7-4-8(2-3-10(7)12)11-9-5-13-6-9/h2-4,9,11-12H,5-6H2,1H3

InChI Key

HPAULUXNZFNXKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2COC2)O

Origin of Product

United States

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